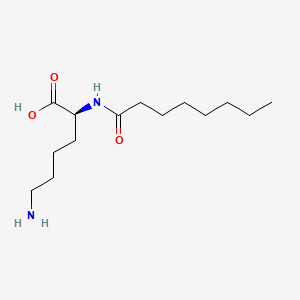

N2-Capryloyl lysine

Description

Significance of Lysine (B10760008) Derivatives in Chemical Biology

Lysine, an essential amino acid, is a fundamental component of proteins and plays a crucial role in various biological processes. researchgate.net Its derivatives are of significant interest in chemical biology for several reasons.

A primary area of research is the study of post-translational modifications (PTMs). The ε-amino group of lysine residues in proteins is a major target for a wide array of PTMs, including acetylation, methylation, ubiquitination, and succinylation. nih.gov These modifications are critical for regulating protein structure, function, interaction partners, and cellular localization. acs.org For instance, the acylation and methylation of lysine residues in histone proteins are central to the 'histone code,' which epigenetically governs gene expression. acs.org The study of synthetic lysine derivatives helps researchers to understand and manipulate these cellular control mechanisms. eurokemical.it

Furthermore, lysine and its derivatives serve as key precursors in the biosynthesis of a vast number of secondary metabolites with important biological and pharmacological activities, including antitumor, immunosuppressant, and antimicrobial compounds. chemsrc.com Academic research into synthetic lysine derivatives also aims to create novel biomaterials. By modifying lysine, scientists can develop molecules with specific properties, such as self-assembling peptides and lipopeptides for use in drug delivery and tissue engineering. rsc.orgmdpi.com The inherent biodegradability and biocompatibility of amino acid-based compounds make them attractive for these applications. uctm.edu

N2-Capryloyl Lysine as a Specific Lysine Acyl Derivative

This compound is a member of the N-acyl amino acid class. In this molecule, the capryloyl group, an eight-carbon fatty acid chain, is attached to the N2 (or N-alpha) position of the lysine molecule. ontosight.ai This chemical modification imparts hydrophobic properties to the otherwise hydrophilic amino acid, creating an amphiphilic structure. ontosight.ai This structure is foundational to its functions, particularly its behavior as a surfactant. uni-duesseldorf.de

The synthesis of N-acyl amino acids can be achieved through various chemical and enzymatic routes. chalmers.senih.gov Chemical methods often involve the reaction of an amino acid with an acyl chloride. uni-duesseldorf.de Enzymatic synthesis, employing enzymes like aminoacylases, is being explored as a more sustainable approach. uni-duesseldorf.denih.gov Research has shown that selective acylation at the Nα position of lysine can be achieved, avoiding the need for complex protection and deprotection steps for the ε-amino group. uni-duesseldorf.de

The properties of N-acyl lysines can be tuned by modifying the length of the acyl chain. rsc.org this compound, with its C8 chain, represents a specific point in this spectrum, influencing its solubility, surface activity, and interaction with biological systems. ontosight.ai

Below is a table summarizing some of the reported physicochemical properties of N-acyl lysine derivatives.

| Property | Value / Description | Compound Reference | Citation |

| Appearance | White powder | Lauroyl Lysine | eurokemical.it |

| Molecular Formula | C18H36N2O3 | N2-Dodecanoyl-L-lysine (Lauroyl Lysine) | chemsrc.com |

| Molecular Weight | 328.49 g/mol | N2-Dodecanoyl-L-lysine (Lauroyl Lysine) | chemsrc.com |

| Melting Point | 225-240°C | Lauroyl Lysine | eurokemical.it |

| Solubility | Insoluble in water and alcohol | Lauroyl Lysine | eurokemical.it |

| Decomposition Temp. | > 200°C | N-Capryloyl Lysine derivative | ajiaminoscience.eu |

| Mean Particle Size | 20-30μm | N-Capryloyl Lysine derivative | ajiaminoscience.eu |

Note: Data for closely related N-acyl lysine derivatives are included to provide context due to the limited availability of specific data for this compound in the reviewed literature.

Scope of Academic Research on this compound

Academic research on this compound and its close analogues spans several fields, primarily driven by its amphiphilic and bioactive nature.

Surfactant and Emulsifier Properties: A significant area of study is its function as a surfactant. Amino acid-based surfactants are investigated for their ability to lower surface tension, with properties like the critical micelle concentration (CMC) being key parameters of interest. researchgate.net These properties are crucial for applications in creating emulsions and foams, with research exploring their responsiveness to factors like pH. chalmers.se N-acyl lysines are noted for their potential as bio-based surfactants in various industries. uni-duesseldorf.de

Cosmetic Science: In cosmetic research, N-acyl lysines like this compound are studied as texture modifiers in powder-based products like foundations. ajiaminoscience.eu The flat, hexagonal shape of the particles contributes to excellent adherence to the skin, providing a soft and silky feel. ajiaminoscience.eu Research focuses on how these derivatives can improve the feel and long-wearing properties of cosmetic formulations. ajiaminoscience.eu

Drug Delivery Systems: The potential of lysine derivatives in drug delivery is an active area of research. Amphiphilic polypeptides and lipopeptides based on acylated lysine are being developed to encapsulate and deliver both hydrophobic drugs and biopharmaceuticals like siRNA. mdpi.com The ability of these molecules to self-assemble into nanostructures such as micelles or vesicles is a key aspect of this research. uni-duesseldorf.dersc.org These systems aim to improve drug solubility, stability, and targeted delivery.

The table below presents findings from studies on the antimicrobial activity of lysine derivatives.

| Derivative Type | Target Organisms | Key Finding | Citation |

| L-lysine-based dipeptide hydrogels | S. aureus (Gram-positive), E. coli (Gram-negative) | Showed remarkable antibacterial activity against both strains while being compatible with human cells. | rsc.org |

| Ultrashort tetrabasic lipopeptides (UTBLPs) | Gram-negative bacteria | Potentiate the effects of certain antibiotics by enhancing outer membrane permeability. | nih.gov |

| Nε-acyl lysine methyl esters | Various Gram-positive and Gram-negative bacteria | Activity varied with acyl chain length; lauroyl derivative was active against K. pneumoniae. | uctm.edu |

| Poly(hematoxylin-co-l-lysine) nanogels | E. coli, S. aureus, C. albicans (fungus) | Demonstrated significant antimicrobial and antifungal activities. | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

75383-80-1 |

|---|---|

Molecular Formula |

C14H28N2O3 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

(2S)-6-amino-2-(octanoylamino)hexanoic acid |

InChI |

InChI=1S/C14H28N2O3/c1-2-3-4-5-6-10-13(17)16-12(14(18)19)9-7-8-11-15/h12H,2-11,15H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1 |

InChI Key |

GGCVGFFRMZLQBP-LBPRGKRZSA-N |

SMILES |

CCCCCCCC(=O)NC(CCCCN)C(=O)O |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCC(=O)NC(CCCCN)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N2-Capryloyl lysine; Octanoyl-L-lysine; |

Origin of Product |

United States |

Biochemical Roles and Mechanisms of Lysine Acylation

Lysine (B10760008) Acylation as a Post-Translational Modification (PTM)

Lysine acylation is a crucial and widespread post-translational modification (PTM) that plays a significant role in regulating the function of proteins across all domains of life. This process involves the covalent attachment of an acyl group to the ε-amino group of a lysine residue within a protein. oncotarget.com

Protein lysine acylation is a fundamental mechanism for diversifying protein function. cusabio.com The addition of an acyl group to a lysine residue neutralizes its positive charge and increases the size of its side chain. cusabio.comnih.gov This alteration can have profound effects on the protein's structure, stability, and interactions with other molecules, such as proteins and DNA. cusabio.comresearchgate.net Lysine acetylation, the most studied form of this modification, is known to be involved in a wide array of cellular processes, including transcription, metabolism, and stress responses. d-nb.info The reversible nature of many lysine acylations allows for dynamic regulation of protein function in response to cellular signals. d-nb.info

Lysine acylation is intrinsically linked to the metabolic state of the cell, primarily through the availability of acyl-Coenzyme A (acyl-CoA) molecules, which serve as donors for the acyl group. frontiersin.org Acetyl-CoA, a central molecule in metabolism, is the acetyl donor for lysine acetylation. nih.gov Consequently, the levels of lysine acetylation can reflect the cellular energy status and the flux through metabolic pathways that produce acetyl-CoA, such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This direct link between metabolism and protein modification allows cells to adjust their proteome's function in response to changes in nutrient availability and metabolic needs. frontiersin.org

The levels of lysine acylation are tightly controlled by the opposing actions of two families of enzymes: lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). oncotarget.com KATs, formerly known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to the lysine side chain. oncotarget.com Conversely, KDACs remove the acetyl group, restoring the lysine's positive charge. oncotarget.com

There are two main classes of KDACs: the "classical" zinc-dependent histone deacetylases (HDACs) and the NAD+-dependent sirtuins (SIRTs). researchgate.net The Gcn5-related N-terminal acetyltransferases (GNAT) are a major family of KATs found in both prokaryotes and eukaryotes. researchgate.net This enzymatic regulation allows for precise and dynamic control over the acetylation status of specific proteins. nih.gov

Table 1: Key Enzymes in Lysine Acetylation

| Enzyme Class | Function | Cofactor/Dependency | Examples |

|---|---|---|---|

| Lysine Acetyltransferases (KATs) | Adds acetyl group to lysine | Acetyl-CoA | GNAT superfamily, p300/CBP |

| Lysine Deacetylases (KDACs/HDACs) | Removes acetyl group from lysine | Zinc (Zn²⁺) | HDAC1, HDAC6 |

In addition to enzymatic regulation, lysine acylation can occur through non-enzymatic mechanisms. researchgate.net This chemical modification is driven by the reactivity of certain metabolic intermediates, such as acetyl-CoA and acetyl phosphate (B84403) (AcP). frontiersin.orgresearchgate.net When the intracellular concentrations of these reactive molecules are high, they can directly acylate lysine residues on nearby proteins without the need for an enzyme. nih.gov The likelihood of non-enzymatic acylation is also influenced by the local protein microenvironment and the pH, with a more basic environment favoring the deprotonation of the lysine side chain and increasing its nucleophilicity. nih.gov This non-enzymatic pathway provides a direct route for metabolic states to impact the proteome. frontiersin.org

While acetylation is the most well-characterized form of lysine acylation, a growing number of other acyl modifications have been identified. These include propionylation, butyrylation, succinylation, and crotonylation, among others. d-nb.info These modifications are derived from different acyl-CoA molecules and can impart distinct structural and functional consequences on the modified proteins. For instance, propionylation and butyrylation involve the addition of short-chain fatty acyl groups. The diversity of these acylations greatly expands the regulatory potential of this type of post-translational modification. researchgate.net

Table 2: Examples of Diverse Lysine Acylations

| Acylation Type | Acyl Group | Acyl-CoA Donor |

|---|---|---|

| Acetylation | Acetyl | Acetyl-CoA |

| Propionylation | Propionyl | Propionyl-CoA |

| Butyrylation | Butyryl | Butyryl-CoA |

| Succinylation | Succinyl | Succinyl-CoA |

Non-Enzymatic Mechanisms of Lysine Acylation

Impact of Lysine Acylation on Protein Function and Cellular Processes

Lysine acylation has a profound impact on a vast range of protein functions and cellular processes. oup.com By altering the charge and structure of lysine residues, this modification can influence:

Protein-Protein Interactions: Acylation can either create or block binding sites for other proteins, thereby modulating the assembly of protein complexes. nih.gov

Protein-DNA Interactions: In the context of histones, lysine acetylation neutralizes the positive charge, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure that facilitates gene transcription. oup.com

Enzymatic Activity: Acylation of lysine residues within or near the active site of an enzyme can directly regulate its catalytic activity. nih.gov Studies have shown that many enzymes in central metabolic pathways, such as glycolysis, are regulated by acetylation. nih.gov

Protein Stability and Localization: Acylation can affect a protein's susceptibility to degradation and can influence its subcellular localization. nih.gov For example, acylation can alter a protein's interaction with cellular membranes. researchgate.net

Modulation of Protein-Protein Interactions

One of the most significant consequences of lysine acylation is its ability to modulate the interactions between proteins. The positive charge of an unmodified lysine residue is often critical for electrostatic interactions that mediate the binding of a protein to its partners. By neutralizing this charge, acylation can disrupt or weaken these interactions. frontiersin.orgnih.gov

This mechanism is a key regulatory feature in numerous cellular signaling pathways. For instance, the acylation of specific lysine residues can prevent the formation of protein complexes, leading to a change in cellular response. scholaris.ca Conversely, in some cases, the acylated lysine can be recognized by specific protein domains, such as bromodomains, creating new interaction surfaces and recruiting other proteins to form new complexes. nih.gov This dual capability allows lysine acylation to act as a dynamic switch, fine-tuning the cellular interactome in response to metabolic or environmental signals. Comprehensive proteomic studies have shown that acylation is particularly abundant in protein complexes, highlighting its role in regulating their assembly and function.

Regulation of Enzymatic Activity and Subcellular Localization

Lysine acylation is a widespread mechanism for controlling enzyme function. Acylation of a lysine residue within the catalytic pocket of an enzyme can sterically block substrate binding or alter the local electrostatic environment, often leading to the inhibition of enzymatic activity. nih.gov This provides a direct link between the metabolic state of the cell (i.e., the availability of acyl-CoAs) and the activity of metabolic enzymes, creating a feedback loop that helps maintain cellular homeostasis. ontosight.ai

Furthermore, lysine acylation can dictate the subcellular localization of a protein. biorxiv.org The modification of lysine residues within a nuclear localization signal (NLS) can disrupt the protein's interaction with nuclear import machinery, such as importin-alpha, causing the protein to be retained in the cytoplasm. scholaris.ca Similarly, acylation can weaken the association of peripheral proteins with negatively charged cellular membranes, leading to their translocation from the membrane to the cytosol. ontosight.ai This relocalization can effectively sequester a protein from its substrates or interaction partners, providing another layer of functional regulation. Longer-chain acylations, such as capryloylation (also known as octanoylation), have been specifically reported to regulate the subcellular localization of proteins in mammals. biologists.com

Influence on Protein Structure and Hydrophobicity

Studies have shown that acylation can lead to changes in a protein's secondary and tertiary structure. The introduction of a bulky, hydrophobic group can disrupt local folding or induce conformational changes that alter the protein's functional state. This is particularly relevant for intrinsically disordered proteins (IDPs) or regions, where such modifications can shift the conformational ensemble, impacting the protein's ability to interact with other molecules. The increased surface hydrophobicity resulting from acylation can also influence a protein's solubility and its propensity to aggregate.

Interplay with Other Post-Translational Modifications

Lysine is a versatile amino acid residue that can be subjected to a wide array of competing PTMs, including methylation, ubiquitination, and sumoylation. wikipedia.org Since these modifications often target the same lysine residue, they are mutually exclusive, creating a complex regulatory switchboard. wikipedia.org This phenomenon, known as PTM crosstalk, means that the acylation of a specific lysine can prevent it from being ubiquitinated or methylated, thereby controlling the protein's fate (e.g., degradation) or function.

Crosstalk also occurs between acylation and modifications on nearby residues. A well-documented example is the interplay between lysine acetylation and the phosphorylation of an adjacent serine or threonine residue. wikipedia.orgroyalsocietypublishing.org In many cases, phosphorylation acts as a primary signal that subsequently triggers acetylation, effectively converting a phosphorylation-based signal into an acetylation-based cellular action. wikipedia.org This intricate interplay between different PTMs forms a "modification code" that allows for highly dynamic and nuanced control of protein function in response to diverse cellular stimuli. nih.gov

N2-Capryloyl Lysine and Related Acyl-Lysines in Specific Biological Systems

While detailed biochemical studies specifically on this compound are emerging, research on related acyl-lysines provides a strong framework for understanding its biological roles. This compound, or octanoyl-lysine, is an intermediate in the biosynthesis of lipoic acid, where an octanoyl group is transferred to a specific lysine residue on a protein before sulfur insertion. ontosight.ainih.govnih.gov More broadly, lysine acylation, including modifications with medium-chain fatty acids like caprylic acid, is integral to regulating key biological systems.

Role in Biomolecular Condensation and Phase Separation

Biomolecular condensates are non-membrane-bound organelles formed through liquid-liquid phase separation (LLPS), a process that concentrates specific proteins and nucleic acids to facilitate biochemical reactions. frontiersin.org Post-translational modifications are key regulators of LLPS, acting as dynamic switches that control the formation, dissolution, and material properties of these condensates. asm.orgresearchgate.net

Lysine acylation plays a critical role in this process primarily by neutralizing charge. royalsocietypublishing.orgresearchgate.net The multivalent electrostatic interactions between positively charged lysine residues and negatively charged molecules (like RNA or phosphorylated proteins) are a major driving force for LLPS. nih.govwikipedia.org By neutralizing the lysine's positive charge, acylation can disrupt these interactions and inhibit or reverse phase separation. frontiersin.orgnih.gov For example, acetylation of lysine-rich regions in the protein Tau has been shown to reverse its LLPS with RNA and reduce its association with stress granules. nih.gov Similarly, acetylation of histone tails can dissolve chromatin condensates. nih.gov This mechanism allows the cell to dynamically control the assembly and disassembly of condensates in response to metabolic signals linked to the availability of acyl-CoA donors.

| Effect of Lysine Acylation on Protein Properties | Mechanism | Biological Consequence | References |

| Protein-Protein Interactions | Neutralizes positive charge, disrupting electrostatic bonds or creating new binding surfaces for domains like bromodomains. | Alters the formation and stability of protein complexes, modulating signaling pathways. | frontiersin.orgnih.govscholaris.canih.gov |

| Enzymatic Activity | Blocks active sites or induces allosteric changes. | Inhibits or modulates enzyme function, providing metabolic feedback. | nih.govontosight.ainih.gov |

| Subcellular Localization | Masks nuclear localization signals or reduces affinity for negatively charged membranes. | Controls the movement of proteins between cellular compartments (e.g., nucleus-cytoplasm) and their association with membranes. | scholaris.cabiorxiv.orgontosight.aibiologists.com |

| Structure & Hydrophobicity | Increases the size and non-polar character of the lysine side chain, especially with longer acyl groups like capryloyl. | Induces conformational changes and increases surface hydrophobicity, affecting protein folding and stability. | nih.gov |

| Biomolecular Condensation | Neutralizes positive charge, weakening multivalent electrostatic interactions that drive phase separation. | Inhibits or dissolves liquid-like condensates, allowing for dynamic control over membraneless organelles. | nih.govnih.govresearchgate.net |

This table is based on data from the text and provides an interactive summary of the effects of lysine acylation.

Regulation of Gene Expression and Transcriptional Control

One of the most well-characterized roles of lysine acylation is in the epigenetic regulation of gene expression. This is primarily achieved through the modification of histone proteins, which package DNA into chromatin. The flexible N-terminal tails of histones are rich in lysine residues. In their unmodified state, their positive charges allow them to bind tightly to the negatively charged phosphate backbone of DNA, creating a compact, condensed chromatin structure (heterochromatin) that is generally transcriptionally silent.

Lysine acylation, including acetylation, propionylation, and butyrylation, neutralizes these positive charges. This neutralization weakens the histone-DNA interaction, leading to a more relaxed, open chromatin structure (euchromatin). This "open" state increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene expression. Different types of acylations on histones can mark distinct regulatory regions; for example, many are enriched at the promoters and enhancers of actively transcribed genes. The specific type of acyl group can provide a distinct signal, contributing to the complexity of the "histone code" that governs gene activity.

| Acyl-Lysine Modification | Description | Known Role in Gene Expression | References |

| Acetylation (Kac) | Addition of a C2 acetyl group. | The most studied mark. Generally associated with active transcription by neutralizing lysine charge and recruiting bromodomain-containing proteins to open chromatin. | |

| Propionylation (Kpr) | Addition of a C3 propionyl group. | Found at transcriptionally active regions and can stimulate transcription, sometimes to a greater extent than acetylation. | |

| Butyrylation (Kbu) | Addition of a C4 butyryl group. | Also found at active gene promoters and stimulates transcription in vitro. | |

| Crotonylation (Kcr) | Addition of an unsaturated C4 crotonyl group. | A marker of active gene promoters and enhancers, directly stimulating transcription. | |

| Succinylation (Ksucc) | Addition of a C4 succinyl group. | Introduces a negative charge, significantly altering the local electrostatic environment of histones. | |

| β-hydroxybutyrylation (Kbhb) | Addition of a C4 β-hydroxybutyryl group. | A significant marker for active gene promoters, particularly those involved in metabolic pathways during starvation. |

This interactive table summarizes various lysine acylations and their established roles in regulating transcription.

Involvement in Cellular Signaling Pathways

The acylation of lysine residues is a critical mechanism in the regulation of cellular signaling pathways. nih.govresearchgate.net This modification can influence protein-protein interactions, protein stability, and enzyme activity, thereby affecting the flow of information within the cell. creative-diagnostics.comresearchgate.net While specific studies on this compound are not extensively documented, the principles of lysine acylation suggest its potential involvement in various signaling cascades.

Lysine acylation, in general, has been shown to play a role in pathways controlling gene expression, metabolism, and cell cycle progression. cellsignal.comnews-medical.net For instance, the acetylation of histones is a well-established mechanism for regulating chromatin structure and gene transcription. cellsignal.complos.org Other forms of acylation, such as succinylation, have been implicated in metabolic reprogramming and the activation of oncogenic signaling pathways. jcancer.org It is plausible that this compound could similarly modulate signaling pathways, potentially influencing the activity of kinases, phosphatases, and other signaling proteins. The addition of the capryloyl group, an eight-carbon acyl chain, could introduce significant steric and hydrophobic changes to a protein, thereby altering its interactions with other cellular components.

Table 1: Examples of Cellular Processes Regulated by Lysine Acylation

| Cellular Process | General Role of Lysine Acylation | Potential Implication for this compound |

| Gene Expression | Modulates chromatin structure and transcription factor activity. cellsignal.complos.org | Could influence gene expression by modifying histones or transcription factors. |

| Metabolism | Regulates the activity of metabolic enzymes. nih.gov | May alter the function of enzymes involved in cellular metabolism. |

| Cell Cycle | Affects the function of proteins that control cell cycle progression. cellsignal.com | Could play a role in regulating the cell cycle through modification of key regulatory proteins. |

Lysine-Mediated Binding Interactions with Host Factors (e.g., Plasminogen)

Lysine residues are frequently involved in the binding of proteins to host factors, and the acylation of these residues can modulate such interactions. A key example is the interaction with plasminogen, a zymogen that can be converted to the active protease plasmin, which plays roles in fibrinolysis, tissue remodeling, and pathogen invasion. uniprot.org The lysine-binding kringle domains of plasminogen are known to mediate its interaction with various proteins, including those on the surface of pathogens. plos.orgnih.gov

The binding of plasminogen to bacterial surface proteins, which often occurs via lysine residues, can enhance the pathogen's ability to degrade host tissue barriers. plos.org It has been demonstrated that the presence of lysine analogs can inhibit this binding, highlighting the critical role of these residues. mdpi.com While direct evidence for the involvement of this compound in plasminogen binding is not available, it is conceivable that the acylation of a key lysine residue could either block or enhance this interaction. The introduction of a capryloyl group could sterically hinder the binding of plasminogen or, conversely, create a new binding interface.

Table 2: Factors Influencing Lysine-Mediated Plasminogen Binding

| Factor | Description | Reference |

| Kringle Domains | Specific domains within plasminogen that contain lysine-binding sites. | plos.org |

| Lysine Analogs | Molecules that can compete with lysine for binding, thereby inhibiting the interaction. | mdpi.com |

| Protein Conformation | The three-dimensional structure of the protein can influence the accessibility of lysine residues for binding. | plos.org |

Impact on Cytoskeletal Dynamics and Stability

The cytoskeleton, composed of a network of protein filaments, is essential for maintaining cell shape, motility, and intracellular transport. The dynamic assembly and disassembly of cytoskeletal components are tightly regulated, in part, by post-translational modifications of its constituent proteins, including lysine acylation. nih.gov

Lysine acetylation has been shown to regulate the stability and assembly of microtubules and actin filaments. nih.govcytoskeleton.com For example, the acetylation of tubulin is a well-known marker for stable microtubules. Similarly, the acetylation of actin has been found to influence its polymerization. nih.gov Given these findings, it is plausible that this compound could also impact cytoskeletal dynamics. The addition of the relatively bulky and hydrophobic capryloyl group to lysine residues on cytoskeletal proteins such as actin or tubulin could alter their polymerization kinetics, stability, and interactions with associated proteins. This could have significant consequences for cellular processes that depend on a dynamic cytoskeleton, such as cell division, migration, and intracellular trafficking.

Table 3: Cytoskeletal Proteins and Functions Affected by Lysine Acylation

| Protein | Function Affected by Acylation | Potential Consequence of this compound Modification | Reference |

| Tubulin | Stability and assembly of microtubules. | Altered microtubule dynamics, affecting cell division and transport. | cytoskeleton.com |

| Actin | Polymerization and stability of actin filaments. | Changes in cell shape, motility, and muscle contraction. | nih.gov |

| Cortactin | Regulation of actin branching. | Modified actin network architecture. | nih.gov |

Analytical and Characterization Methodologies for N2 Capryloyl Lysine and Its Acylated Forms

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating N2-Capryloyl lysine (B10760008) and its acylated derivatives from complex samples, enabling their subsequent detection and quantification. Various chromatographic modes are employed based on the chemical properties of the analytes and the matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids and their derivatives, including acylated forms of lysine. HPLC methods have been applied to the analysis of amino acid alkyl amides, a class of compounds that includes acylated lysines like lauroyl lysine cir-safety.orggoogleapis.comcir-safety.orgcir-safety.org.

The choice of stationary phase and mobile phase in HPLC is critical for achieving adequate separation. Reversed-phase HPLC is commonly employed, often coupled with various detection methods. For instance, a reversed-phase HPLC method with fluorescence detection has been proposed and validated for the quantification of free lysine mdpi.com. This method utilized a mobile phase gradient consisting of sodium acetate (B1210297) buffer and methanol (B129727), achieving a lysine retention time of 13.5 minutes mdpi.com.

HPLC purification is also an integral step in the preparation and analysis of modified peptides, such as peptide tracers linked to N-ɛ-capryloyl-lysine (KCap) biorxiv.orgnih.gov. In such applications, HPLC is used to separate labeled peptides from unlabeled ones and reaction byproducts before further analysis, often by mass spectrometry biorxiv.orgnih.gov.

Mixed-mode HPLC columns, which combine different separation mechanisms, can be advantageous for retaining basic analytes like lysine in conditions compatible with mass spectrometry detection sielc.com. These columns often feature embedded weak acidic ion-pairing groups to enhance the retention of basic compounds sielc.com.

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) is particularly useful for separating charged molecules like amino acids and peptides based on their charge. Lysine, being a basic amino acid, carries a positive charge at physiological pH, making it amenable to separation by cation-exchange chromatography.

IEC coupled with post-column derivatization and optical detection (IEC-VIS/FLD) is a standard method for the quantification of lysine in various matrices, such as feed additives europa.eu. This approach leverages the charged nature of lysine for separation on an ion-exchange column, followed by a reaction with a detection reagent (post-column derivatization) to form a chromophore or fluorophore that can be detected optically europa.eu. IEC has also been used in proteomics workflows, for example, in the separation of amidinated proteins prior to digestion and mass spectrometry analysis nih.gov.

Gas-Liquid Chromatography (GLC)

While Gas-Liquid Chromatography (GLC) is a powerful technique for the separation of volatile or semi-volatile compounds, its direct application to the analysis of free, non-derivatized amino acids like lysine is limited due to their low volatility. However, GLC can be applied after appropriate derivatization to increase the volatility of amino acids. Although specific detailed applications of GLC for N2-Capryloyl lysine or related acylated lysines were not prominently found in the search results, derivatization strategies (discussed below) could potentially enable their analysis by GC-MS.

Related chromatographic techniques like paper chromatography have historically been used for amino acid separation, often employing solvents like butanol-acetic acid-water and visualizing spots with ninhydrin (B49086) biotopics.co.ukscispace.com.

Pre- and Post-Column Derivatization Strategies for Enhanced Detection

Derivatization techniques are frequently employed in conjunction with chromatography to enhance the detection sensitivity and specificity of this compound and its acylated forms.

Post-column derivatization is commonly used in methods like IEC-VIS/FLD for lysine quantification, where a reagent reacts with the separated analyte after it elutes from the column to produce a detectable species europa.eu. Ninhydrin is a classic example of a post-column derivatization reagent used for visualizing amino acids in chromatography, yielding a colored product biotopics.co.ukscispace.com.

Pre-column derivatization involves reacting the analyte with a reagent before injection onto the chromatographic column. This can improve chromatographic separation, enhance detection (e.g., by introducing a chromophore or fluorophore), or facilitate analysis by mass spectrometry. In proteomics, chemical labeling or derivatization strategies, such as amidination of lysine residues and N-termini with reagents like S-methyl thioacetimidate (SMTA), are used in conjunction with MS for identification and quantification of modified peptides nih.gov. Isotopic labeling reagents, such as 1,1′-¹³C₂-acetic anhydride (B1165640), are also used for in-vitro acetylation of lysine residues to facilitate the determination of acetylation stoichiometry using mass spectrometry researchgate.netnih.gov. Stable isotope labeling by amino acids in cell culture (SILAC) is a metabolic labeling strategy where heavy isotopes of amino acids like lysine are incorporated into proteins, enabling quantitative proteomic analysis by MS isotope.comcellsignal.comgbiosciences.com. These derivatization and labeling strategies, while often applied to protein-bound lysine, highlight the importance of chemical modification in the analytical workflows for acylated lysine forms.

Spectrometric and Spectroscopic Approaches for Structural and Functional Analysis

Spectrometric and spectroscopic techniques, particularly mass spectrometry, are indispensable for the structural characterization, identification, and quantitative analysis of this compound and its acylated forms, especially in the context of protein modifications.

Mass Spectrometry (MS) for PTM Identification and Quantitative Proteomics

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the cornerstone of modern analysis of protein lysine acylations (PTMs) nih.govresearchgate.netnih.govcellsignal.comgbiosciences.comoup.comresearchgate.netnih.govnih.govacs.orgfrontiersin.orgnih.govresearchgate.netvirginia.eduthermofisher.commdpi.comtum.deplos.orglcms.cznih.gov. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte thermofisher.commsu.edu.

For protein-bound acylated lysine, LC-MS/MS is the primary technique for identification and localization of modification sites nih.govtum.deplos.org. Tandem MS (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions. The fragmentation pattern provides sequence information and helps pinpoint the location of the modification on a peptide researchgate.netnih.govplos.orgresearchgate.net. Diagnostic ions produced upon fragmentation of modified amino acids, such as acetylated lysine, can be used for identification and quantification researchgate.netnih.govresearchgate.net. For example, fragmentation of acetyllysine can generate diagnostic ions at specific m/z values that differentiate it from unmodified lysine researchgate.netnih.gov.

MS is also used to confirm the identity and presence of synthetic compounds, including peptide tracers linked to N-ɛ-capryloyl-lysine researchgate.net. High-resolution MS provides accurate mass measurements, which can help determine the elemental composition of the analyte and differentiate between compounds with similar nominal masses msu.edu. Native MS, which analyzes proteins or complexes in their native state, can be used to characterize complex mixtures of modified proteins, such as antibody-drug conjugates linked to lysine residues, allowing for the determination of drug-to-antibody ratios and the resolution of different modified forms lcms.cz.

Quantitative proteomics approaches utilizing MS are essential for studying the dynamics and stoichiometry of lysine acylation. These methods include label-free quantification and isotopic labeling techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and TMT (Tandem Mass Tag) researchgate.netnih.govisotope.comcellsignal.comgbiosciences.comresearchgate.netresearchgate.netmdpi.comnih.gov. SILAC involves metabolically incorporating heavy isotope-labeled amino acids (like lysine) into proteins, allowing for the relative quantification of proteins and their modified forms between different samples isotope.comcellsignal.comgbiosciences.com. TMT and other chemical labeling strategies use isobaric tags that are introduced during sample preparation, enabling multiplexed quantitative analysis of peptides by MS/MS mdpi.com.

MS-based methods are crucial for identifying and characterizing a wide range of lysine acylations beyond acetylation, including malonylation, succinylation, and glutarylation, which are also considered PTMs frontiersin.org. The ability of MS to detect the mass shift corresponding to the attached acyl group is fundamental to identifying these modifications frontiersin.org.

While detailed research findings specifically on the MS analysis of free this compound are less documented compared to protein-bound acylated lysine, the principles and techniques applied to related acylated amino acids and modified peptides are directly relevant. MS can provide the molecular weight and fragmentation pattern of this compound, enabling its identification and structural confirmation. Quantitative MS methods can be developed for its precise measurement in various samples.

Table: Summary of Analytical Techniques for Acylated Lysine Forms

| Technique | Principle | Application to Acylated Lysine Forms |

| Chromatographic Techniques | ||

| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between stationary and mobile phases | Separation of acylated amino acids and peptides; used in purification and quantification workflows. cir-safety.orggoogleapis.comcir-safety.orgcir-safety.orgmdpi.combiorxiv.orgnih.gov |

| IEC (Ion-Exchange Chromatography) | Separation based on charge interactions | Separation of charged amino acids and peptides; used for lysine quantification and peptide enrichment. europa.eunih.govtum.de |

| GLC (Gas-Liquid Chromatography) | Separation of volatile compounds in the gas phase | Potentially applicable after derivatization to increase volatility. |

| Derivatization (Pre- and Post-Column) | Chemical modification to enhance detection or separation | Improves detectability (e.g., with chromophores/fluorophores) or facilitates MS analysis (e.g., isotopic labeling). europa.eunih.govbiotopics.co.ukscispace.comresearchgate.netnih.gov |

| Spectrometric and Spectroscopic Approaches | ||

| MS (Mass Spectrometry) | Measures mass-to-charge ratio of ions | Identification, structural characterization, and quantification of acylated lysines and peptides; crucial for PTM analysis and quantitative proteomics. nih.govresearchgate.netnih.govcellsignal.comgbiosciences.comoup.comresearchgate.netnih.govnih.govacs.orgfrontiersin.orgnih.govresearchgate.netvirginia.eduthermofisher.commdpi.comtum.deplos.orglcms.cznih.govmsu.eduresearchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Conventional heteronuclear 2D NMR, such as [¹H, ¹⁵N]-HSQC, can be used to monitor acetylation events using ¹⁵N-labeled substrates nih.govresearchgate.net. The resonance of the lysine sidechain ¹Hε-¹⁵Nε, which is often broadened or absent due to rapid solvent exchange, becomes observable upon acylation due to a reduced exchange rate nih.gov.

A direct NMR method has been developed to monitor Nε-lysine acetylation through the enzymatic installation of a ¹³C-acetyl probe on a protein substrate, followed by detection using ¹³C direct-detect spectroscopy nih.govresearchgate.netresearchgate.netpsu.edu. This approach allows for continuous monitoring of the acylation reaction and provides specific signals for the acetylated lysine nih.govresearchgate.net. For instance, a [¹H,¹³C]-HSQC spectrum of an acetylated peptide can display a unique resonance corresponding to the acetyllysine nih.gov. Furthermore, ¹³C direct-detect NMR experiments like CaliCO-Kac and CON-Kac can provide correlations between the carbonyl carbon and the methyl carbon or the Nε of the acetamide (B32628) functional group of the acetyllysine, respectively researchgate.net.

NMR is particularly advantageous for studying post-translational modifications (PTMs) in intrinsically disordered proteins (IDPs), as these modifications often occur in flexible regions that are highly accessible to modifying enzymes nih.govresearchgate.net. NMR can provide kinetic details by recording spectral information as PTM reactions proceed researchgate.net.

UV/Visible Spectrophotometry and Fluorescence Detection in Biochemical Assays

UV/Visible (UV/Vis) spectrophotometry and fluorescence detection are widely used techniques in biochemical assays to quantify substances and monitor enzymatic reactions involving lysine acylation.

UV/Vis spectrophotometry measures the absorption or transmission of light through a sample at different wavelengths creative-proteomics.com. This can be used for the quantitative determination of various analytes, including proteins and modified amino acids, based on their specific absorption properties creative-proteomics.com. For example, some assays for quantifying primary amine groups, like the 2,4,6-trinitrobenzene sulfonate (TNBS) assay, utilize UV/Vis detection of colored adducts formed by the reaction of TNBS with amino groups researchgate.net. Another method, the ortho-phthalaldehyde (OPA) assay, also relies on the formation of fluorescent derivatives that can be detected by UV/Vis or fluorescence researchgate.net. While protein concentration is often measured directly at 280 nm based on the absorption of tryptophan and tyrosine residues, other methods like the Bicinchoninic Acid (BCA) assay, which can be monitored by UV/Vis, are also employed, especially when the modified protein or peptide contains chromophores that interfere with direct UV absorption measurements researchgate.netnih.gov.

Fluorescence detection is highly sensitive and is frequently used in assays designed to measure the activity of enzymes involved in lysine acylation and deacylation, such as lysine deacetylases (HDACs) and sirtuins nih.govbmglabtech.comresearchgate.net. These assays often utilize substrates labeled with fluorophores and quenchers bmglabtech.com. Enzymatic activity leads to a change in fluorescence intensity or polarization, which can be continuously monitored nih.govbmglabtech.comresearchgate.net. For instance, a fluorogenic assay for sirtuin activity can employ a fatty acylated peptide substrate where the fluorescence of a linked fluorophore changes upon deacylation nih.govresearchgate.net. Another type of fluorescence-based assay involves a peptide conjugated to a fluorophore and a quencher, where deacetylation by an enzyme creates a cleavage site for a peptidase, separating the fluorophore from the quencher and resulting in a fluorescence increase bmglabtech.com. Fluorescence anisotropy measurements can also detect changes in the lipidation status of a peptide by measuring the change in polarized fluorescence frontiersin.org.

Computational and In Silico Methods in Lysine Acylation Research

Computational and in silico methods play a significant role in complementing experimental studies of lysine acylation by providing insights into molecular mechanisms, predicting modification sites, and analyzing large biological datasets.

Molecular Modeling and Dynamics Simulations of Lysine Interactions

Molecular modeling and dynamics (MD) simulations are used to study the behavior and interactions of molecules at an atomic level doi.orgnih.govacs.orgnih.gov. These methods can provide insights into how lysine acylation affects protein structure, dynamics, and interactions with other molecules, such as lipids or other proteins doi.orgnih.govacs.orgnih.govnih.govacs.orgbiorxiv.org.

MD simulations can explore the regioselectivity of enzymatic acylation by studying the binding modes of lysine within the catalytic cavity of enzymes like lipases arxiv.org. Simulations have suggested preferential acylation of the ε-amino group of lysine in some cases, providing a plausible explanation for observed selectivity based on factors like electrostatic interactions arxiv.org.

Furthermore, MD simulations can reveal the impact of lysine acylation on protein conformation and stability. Studies have used MD to investigate how acetylation of specific lysine residues affects the structure and dynamics of proteins, including histones within nucleosomes acs.orgnih.gov and peptides involved in aggregation nih.govacs.org. For example, simulations have shown that acetylation can induce structural and dynamic perturbations, influencing histone-DNA interactions and potentially affecting DNA accessibility nih.gov. MD simulations have also been used to study the effect of acetylation on peptide binding to lipid bilayers and subsequent aggregation behavior acs.org.

Molecular dynamics simulations can also be applied to study the interaction of modified lysines with other materials, such as the adsorption of lead ions on lysine-modified montmorillonite, providing atomic-level insights into distribution and interaction properties doi.org.

In Silico Identification and Characterization of Acetyltransferase Candidates

In silico methods are valuable for identifying and characterizing potential lysine acetyltransferases (KATs) and their substrates. This involves computational analysis of protein sequences and structures to predict enzyme function and substrate specificity.

Computational approaches can be used to screen databases for proteins containing characteristic motifs or domains associated with acetyltransferase activity, such as the Gcn5-related N-acetyltransferase (GNAT) superfamily researchgate.net. Phylogenetic analysis of identified genes can help classify potential acetyltransferases and understand their evolutionary relationships mdpi.com.

In silico methods can also predict potential lysine acetylation sites within proteins based on sequence context and structural features bitesizebio.com. While predicting non-histone lysine acetylation sites can be challenging due to limited knowledge of the specific KATs involved, computational tools can provide a starting point for experimental validation bitesizebio.com.

Molecular docking simulations are another in silico technique used to predict the binding of potential substrates or inhibitors to the active site of acetyltransferases nih.gov. This can help identify candidate substrates or inhibitors for further experimental testing nih.gov.

Bioinformatic Analysis of Lysine Acylation Sites in Proteomes

Bioinformatic analysis plays a crucial role in processing and interpreting large-scale proteomic datasets to understand the prevalence, localization, and functional implications of lysine acylation across entire proteomes.

Proteome-wide analysis using mass spectrometry can identify thousands of lysine acetylation sites in various organisms nih.govresearchgate.net. Bioinformatic tools are then used to analyze these large datasets. This includes:

Localization analysis: Determining the cellular compartments where acetylated proteins are found plos.orgnih.gov. Bioinformatic analysis has shown that lysine acetylation sites are present in all cellular compartments plos.orgnih.gov.

Functional enrichment analysis: Identifying the biological processes, molecular functions, and pathways that are significantly enriched among acetylated proteins nih.govplos.orgnih.gov. Acetylated proteins are implicated in diverse cellular functions, including metabolism, protein synthesis, chromatin organization, and DNA repair nih.govplos.orgnih.gov.

Motif analysis: Identifying conserved amino acid sequences surrounding acetylation sites, which can provide clues about the substrate specificity of acetyltransferases .

Evolutionary conservation analysis: Comparing acetylation sites across different species to identify conserved modifications that may have important biological roles nih.govresearchgate.net. Conserved acetylation sites are often found on proteins involved in essential cellular processes nih.gov.

Crosstalk analysis: Investigating the potential interplay between lysine acetylation and other post-translational modifications (PTMs) plos.orgnih.gov. In silico analysis suggests that lysine acetylation sites have the potential to impact protein phosphorylation, methylation, and ubiquitination status plos.orgnih.gov.

Bioinformatic analysis of lysine acetylomes provides a systems-wide view of this modification and serves as a valuable resource for further functional studies nih.gov. It can reveal the widespread involvement of acetylation in various biological processes and in response to different conditions, such as viral infection or cold stress .

Advanced Research Applications and Future Directions for N2 Capryloyl Lysine

Research in Drug Delivery Systems and Nanotechnology

The unique amphoteric nature and structural characteristics of Nε-acyl-L-lysine derivatives, including Nε-octanoyl-L-lysine (N2-Capryloyl lysine), make them versatile as raw materials for amphoteric surfactants googleapis.com. This property is particularly relevant in the context of drug delivery and nanotechnology, where modulating the interaction between therapeutic agents and biological systems is crucial.

Exploring N2-Capryloyl Lysine (B10760008) for Enhancing Solubility and Delivery of Hydrophobic Compounds

Poor water solubility is a significant challenge for many promising drug candidates, leading to limited dissolution and potentially low and unpredictable bioavailability oatext.com. Enhancing the solubility and delivery of hydrophobic drugs is therefore a key area of pharmaceutical research oatext.comaston.ac.uknih.gov. This compound has been explored for its potential utility in biomedical research and pharmaceutical development due to its properties as a surfactant or emulsifier ontosight.ai. By acting as a surfactant, this compound can potentially enhance the solubility and improve the delivery of hydrophobic drugs ontosight.ai. The use of amino acid-based enhancers is a recognized strategy in transdermal drug delivery and other formulation approaches to improve the availability of poorly soluble compounds aston.ac.ukmdpi.com. Nanotechnology also offers formidable tools for improving the solubility and permeability of poorly soluble drugs, thereby enhancing bioavailability nih.govmdpi.comresearchgate.netmdpi.com. While specific detailed studies on this compound for enhancing the solubility of a wide range of hydrophobic compounds are subjects of ongoing research, its inherent surfactant properties suggest a potential role in developing improved formulations for such drugs.

Investigation of Complexes for Gene Delivery Systems

Efficient gene therapy relies on the effective transfer of genetic material into target cells, often requiring the use of delivery vectors encyclopedia.pubnih.gov. Non-viral vectors, such as those based on cationic peptides and polymers, have gained interest due to safety considerations compared to viral vectors encyclopedia.pubnih.gov. This compound's ability to form complexes with nucleic acids positions it as a candidate for investigation in the development of gene delivery systems ontosight.ai. Cationic peptides rich in basic amino acids like lysine can form complexes with negatively charged DNA through electrostatic interactions, compressing the DNA and providing protection against nucleases encyclopedia.pub. Poly-L-lysine (PLL), a polymer of lysine, is a well-studied cationic peptide used in gene delivery, capable of forming stable complexes with DNA encyclopedia.pubcd-bioparticles.com. Research into lysine-based dendrimers also explores their use in gene transfection applications nih.gov. While poly-L-lysine and other lysine derivatives have been more extensively studied in gene delivery encyclopedia.pubnih.govcd-bioparticles.comnih.govresearchgate.net, the capacity of this compound to form complexes with nucleic acids suggests its potential for exploration as a component in novel gene delivery formulations, possibly offering different properties or advantages due to the presence of the capryloyl group.

Advancements in Post-Translational Modification Research

Lysine residues in proteins are subject to a wide array of post-translational modifications (PTMs), which significantly influence protein function, localization, and interactions cusabio.comthermofisher.comabcam.comnih.gov. Acylation, including acetylation and other forms of lysine acylation, is a widespread and crucial PTM found across all domains of life frontiersin.orgdeutsches-stiftungszentrum.denih.govnsf.gov. This compound, as a modified lysine, is relevant to the study of these complex regulatory mechanisms.

Development of Tools for Targeted Protein Ac(et)ylation in Cellular Systems

Investigating the precise roles of protein acylation in cellular processes requires tools that can specifically modulate these modifications nsf.govnih.gov. While lysine acetylation is the most studied acylation, other acylations, including capryloylation, occur on lysine side chains frontiersin.org. The development of chemical biology tools has been instrumental in advancing the study of lysine acylation and its regulatory proteins nih.gov. Strategies are being developed to induce targeted protein acetylation in cells using systems like AceTAG, which utilize bifunctional molecules to direct acetyltransferases to specific proteins nsf.gov. Lysine analogs, such as Nε-trifluoroacetyl-L-lysine, have been employed as mechanistic inhibitors to study the activity of sirtuins, a class of lysine deacetylases frontiersin.orggoogleapis.com. The existence of this compound suggests the potential for developing tools or probes incorporating this specific modification to study the biological consequences of protein capryloylation or to investigate the enzymes that might recognize or remove this acyl group. Such tools could provide insights into the specificity of acyltransferases and deacetylases towards different fatty acyl chains.

Elucidating Novel Mechanisms of Lysine Acylations and Deacylations

Lysine acylation is a dynamically regulated process mediated by the interplay of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), including sirtuins thermofisher.comnih.govfrontiersin.orgnsf.govresearchgate.netmdpi.com. Beyond enzymatic regulation, non-enzymatic acylation of lysine side chains can also occur frontiersin.org. While acetylation is the most prevalent, diverse other acylations have been identified on lysine residues frontiersin.org. Understanding the mechanisms that govern the addition and removal of these various acyl groups is an active area of research nih.govnih.gov. Research is ongoing to develop orthogonal systems that can precisely dissect the biological consequences of individual acylation or deacylation events nih.gov. The study of different lysine acylations, such as capryloylation, can contribute to elucidating novel mechanisms of how these modifications are introduced and removed, the enzymes involved, and how they impact protein function and cellular pathways. The structural features of the capryloyl group in this compound may influence substrate recognition by specific acyltransferases or deacetylases, potentially revealing new enzymatic pathways or non-enzymatic reaction mechanisms.

Application in Toxicoproteomics Research focusing on Molecular Mechanisms

Toxicoproteomics involves the study of protein modifications and alterations in response to toxic insults, aiming to understand the molecular mechanisms of toxicity nih.govnih.gov. Post-translational modifications, including lysine acylations, can be affected by cellular metabolic state and environmental factors, and their dysregulation has been implicated in various diseases cusabio.comnih.govmdpi.comnih.govnih.gov. For instance, Nε-(carboxymethyl)lysine, an advanced glycation end product (AGE), is a lysine adduct that interacts with the RAGE receptor, triggering signaling pathways linked to inflammatory and vascular complications nih.gov. Proteomic approaches, such as mass spectrometry coupled with enrichment strategies, are used to identify and quantify protein modifications like lysine acetylation in complex biological samples, providing insights into disease mechanisms nih.govnih.gov. Applying similar toxicoproteomic approaches to study the occurrence and impact of this compound modifications in response to specific stimuli or in disease states could help elucidate molecular mechanisms of toxicity or pathogenesis involving this specific lysine modification. Research could focus on identifying proteins that undergo capryloylation under toxic conditions and determining how this modification alters their function and contributes to cellular dysfunction.

Development of Lysine-Based Biomaterials and Sustainable Chemicals

Lysine is recognized as a key sustainable raw material in the chemical industry due to its availability from renewable biomass sources through mature fermentation processes. mdpi.comresearchgate.netresearchgate.net Its unique chemical structure, possessing two amino groups and one carboxylic acid group, provides significant potential for its use as a platform chemical to replace fossil resources in the production of various commodities, including monomers for polymer synthesis. mdpi.comresearchgate.net The development of lysine-based biomaterials and sustainable chemicals is an active area of research aimed at creating more environmentally friendly alternatives to traditional petroleum-based products. mdpi.comautm.netplos.org

Functional Monomers from Lysine for Polymer Synthesis

Lysine and its derivatives can serve as functional monomers for the synthesis of various polymers with tailored properties. The presence of multiple functional groups in lysine allows for the creation of diverse monomer structures. Research in this area focuses on developing catalytic strategies for the production of lysine-based chemicals that can be subsequently used in the production of high-valued polymers. mdpi.comresearchgate.net Examples of lysine-based chemicals explored as monomers include ε-caprolactam, α-amino-ε-caprolactam and its derivatives, cadaverine, lysinol, and pipecolic acid. mdpi.comresearchgate.net These monomers have applications in polymers such as derived poly(lysine), nylon-56, and nylon-6 and its derivatives, which are of interest in various fields including pharmaceuticals, human health, textiles, fire control, and electronics. mdpi.comresearchgate.net

While this compound is a lysine derivative, its specific application as a functional monomer for polymer synthesis is not extensively detailed in the reviewed literature. However, the principle of modifying lysine to create monomers with altered properties is well-established. mdpi.comrsc.org The capryloyl modification in this compound alters its solubility and reactivity, which could theoretically influence its potential behavior if explored as a co-monomer or building block in specific polymerization reactions, potentially leading to polymers with unique surface properties or compatibility with hydrophobic substances. ontosight.ai

Research findings on the synthesis of polymers from lysine-based monomers often involve techniques such as ring-opening polymerization (ROP) of cyclic monomers like N-carboxy anhydrides (NCAs) derived from protected lysine. rsc.orgnih.gov For instance, the synthesis and polymerization of Nε-Fmoc-l-Lysine NCA and Nε-Boc-l-Lysine NCA have been reported for creating well-defined linear and branched polypeptides. nih.gov The successful synthesis of lysine(Cbz)-OCA monomer from renewable lysine and its subsequent ring-opening polymerization to produce lysine-based polyesters with pendant protected amino groups highlights the potential of functionalized lysine in polymer synthesis. rsc.org

Bio-based Production of Chemical Precursors (e.g., Adipic Acid, Caprolactam)

Lysine is being investigated as a renewable feedstock for the bio-based production of important chemical precursors, notably adipic acid and caprolactam, which are key monomers for nylon production. researchgate.netautm.netplos.orgnih.govresearchgate.netacs.orgmdpi.combiobasedpress.eursc.org The current production of these chemicals largely relies on petrochemical resources, and developing bio-based routes is crucial for sustainability. plos.orgresearchgate.netmdpi.com

Several metabolic pathways have been proposed and studied for the microbial conversion of glucose to adipic acid, with some pathways starting from lysine. plos.orgnih.govresearchgate.netacs.orgmdpi.com Although challenges remain in achieving industrially relevant yields and titers, research is focused on identifying efficient enzymes and optimizing metabolic pathways in microorganisms like Corynebacterium glutamicum. plos.orgnih.govacs.orgmdpi.com One proposed pathway involves the conversion of lysine through intermediates such as l-2-aminoadipate, which can then be converted to adipic acid. acs.orgmdpi.com Innovative approaches, such as coupling microbial fermentation with photocatalytic conversion, are being explored to overcome limitations in enzymatic reactions within these pathways. acs.org

Similarly, lysine is considered an ideal bio-based feedstock for the synthesis of ε-caprolactam, the monomer for nylon-6. mdpi.comresearchgate.netautm.netrsc.org Various catalytic strategies are being developed for this conversion. mdpi.comresearchgate.net Processes involve the cyclization of lysine, often through intermediates like α-amino-ε-caprolactam, followed by deamination. mdpi.comresearchgate.netautm.netrsc.org Researchers have explored different catalysts and reaction conditions to improve yields and develop more sustainable routes. researchgate.netautm.netrsc.org For example, one-pot conversion of l-lysine (B1673455) to caprolactam using bifunctional metal-supported catalysts has shown promising results. researchgate.netrsc.org

The reviewed literature does not provide specific details on the direct involvement of this compound in the established or proposed bio-based production pathways for adipic acid or caprolactam. The focus in these areas is primarily on the conversion of lysine itself or less modified lysine derivatives.

Emerging Research Areas in this compound Studies

Emerging research areas for this compound appear to leverage its specific chemical structure, particularly the presence of both a hydrophilic amino acid backbone and a hydrophobic capryloyl chain. ontosight.ai This amphiphilic character, although not explicitly stated as such in the provided snippets, is inherent to the structure and suggests potential applications where interactions with both aqueous and lipid environments are important.

One area of exploration highlighted is the potential application of this compound in biomedical research and pharmaceutical development. ontosight.ai Its modified properties, compared to lysine, may enhance the solubility and delivery of hydrophobic drugs, suggesting a role as a surfactant or emulsifier in drug formulations. ontosight.ai Furthermore, the ability of certain lysine derivatives to form complexes with nucleic acids points towards potential applications in gene delivery systems, an area where this compound could potentially be explored. ontosight.ai

In cosmetic applications, this compound is utilized for its ability to improve skin penetration and facilitate the delivery of active ingredients. ontosight.ai This application directly benefits from the compound's altered physical and chemical properties resulting from the capryloyl modification. ontosight.ai

Beyond these potential applications, this compound is generally recognized as a bioactive chemical. ebiohippo.comtargetmol.com While the specific bioactivities are not detailed in the provided search results, this classification suggests ongoing research into its biological interactions and potential effects.

Given its structure as an amino acid acylated with a fatty acid, this compound falls under the broader category of amino acid alkyl amides. Research into related compounds, such as capryloyl glycine (B1666218) and lauroyl lysine, provides context for the synthesis and potential metabolic fate of such molecules, which are often synthesized via the acylation of an amino acid's free amine with an acyl chloride. cir-safety.orgcir-safety.orgcir-safety.org

Further research into this compound is likely to focus on a deeper understanding of its interactions with biological systems, optimization of its use in drug delivery and cosmetic formulations, and the exploration of other potential bioactivities stemming from its unique structural features.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing N2-Capryloyl lysine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling lysine with caprylic acid (C8:0) via amide bond formation. Reaction conditions (e.g., pH, temperature) must be optimized to minimize side reactions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .

- Experimental Design Note : Include controls (e.g., unmodified lysine) and replicate syntheses to validate reproducibility. Document reaction yields, solvent systems, and purification steps in detail .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability assays in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Use HPLC or LC-MS to quantify degradation products over time. Compare stability in aqueous vs. lipid-rich environments to assess hydrolytic susceptibility .

- Data Interpretation Tip : Apply kinetic modeling (e.g., first-order decay equations) to estimate half-life and identify degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s bioactivity across studies?

- Methodological Answer : Discrepancies may arise from differences in cell models, dosage regimes, or metabolite interference. Use orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) to confirm target engagement. Employ metabolomics to identify competing pathways (e.g., lysine catabolism) that may modulate activity .

- Case Study : In studies reporting conflicting effects on histone acetylation, validate cellular uptake via fluorescence tagging and correlate intracellular concentrations with phenotypic outcomes .

Q. How can researchers optimize this compound dosage for in vitro epigenetic studies?

- Methodological Answer : Perform dose-response assays using histone modification markers (e.g., H3K9ac levels via Western blot) as endpoints. Account for cell-type variability by testing multiple lines (e.g., cancer vs. primary cells). Use tracer studies (e.g., ¹³C-labeled lysine) to quantify incorporation into histones .

- Statistical Consideration : Apply nonlinear regression (e.g., sigmoidal curves) to determine EC₅₀ values and assess inter-experiment variability .

Q. What computational tools predict this compound’s interactions with lysine-acetyltransferases (KATs)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities between the acyl group and KAT active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data Integration : Cross-reference results with databases like PLMD (Protein Lysine Modifications Database) to identify conserved interaction motifs .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s effects across omics datasets?

- Methodological Answer : Apply batch-effect correction (e.g., ComBat) to normalize technical variability. Use pathway enrichment analysis (e.g., GSEA) to distinguish noise from biologically relevant signals. For contradictory transcriptomic findings, integrate proteomic data to confirm translation-level impacts .

- Example : If metabolomic data show inconsistent changes in acetyl-CoA pools, correlate these with concurrent ATP or citrate levels to contextualize metabolic flux .

Q. What statistical models are robust for analyzing dose-dependent effects of this compound in animal studies?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability in pharmacokinetics. Include covariates like body weight and diet composition. For nonlinear responses, apply threshold regression or Bayesian hierarchical models .

- Reporting Standard : Follow NIH guidelines for preclinical data transparency, including raw data deposition and detailed statistical code .

Resource Utilization

Q. Which databases provide structural or functional insights into this compound’s targets?

- Methodological Answer : Consult PLMD 3.0 for lysine modification pathways and RRUFF for spectral reference data (if applicable). Use ChEMBL or PubChem for known bioactivity profiles and structural analogs .

- Limitation : Avoid commercial databases (e.g., BenchChem); prioritize peer-reviewed repositories like UniProt or KEGG .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish synthetic protocols in supplementary materials with step-by-step videos (if feasible). Use standardized cell lines from repositories like ATCC .

- Checklist : Include a "Reagents and Resources" table with CAS numbers, vendor IDs, and batch numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.